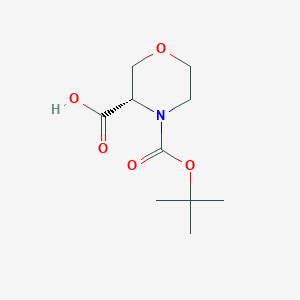

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXXEKIGMOEPSA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363713 | |

| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783350-37-8 | |

| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on Structural Analogs of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a chiral building block that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid morpholine scaffold, combined with the stereochemically defined carboxylic acid and the tert-butoxycarbonyl (Boc) protecting group, makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the structural analogs of this core compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties of the Core Structure

This compound possesses the following computed physicochemical properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 231.11067264 Da |

| Topological Polar Surface Area | 76.1 Ų |

Synthetic Strategies for Structural Analogs

The synthesis of structural analogs of this compound typically involves modifications at the carboxylic acid moiety (C3 position) or derivatization of the morpholine nitrogen (N4 position) after removal of the Boc protecting group.

Synthesis of Amide and Ester Analogs (C3-Modification)

The carboxylic acid group can be readily converted to a wide array of amides and esters using standard peptide coupling or esterification reactions.

Experimental Protocol: General Procedure for Amide Coupling

A general procedure for the synthesis of carboxamide derivatives involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The desired amine (1.2 equivalents) and a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents), are then added.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide analog.

Experimental Protocol: General Procedure for Esterification

Esterification can be achieved through various methods, including acid-catalyzed esterification or coupling with alcohols using reagents like dicyclohexylcarbodiimide (DCC).

-

To a solution of this compound (1 equivalent) and the desired alcohol (1.5 equivalents) in a dry aprotic solvent (e.g., DCM), is added a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

The solution is cooled to 0 °C, and a solution of DCC (1.2 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred overnight.

-

The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is concentrated, and the residue is redissolved in an organic solvent and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude ester is purified by column chromatography.

Synthesis of N-Substituted Analogs (N4-Modification)

Modification at the N4 position requires the initial deprotection of the Boc group, typically under acidic conditions.

Experimental Protocol: Boc Deprotection

-

This compound or its C3-modified analog is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a base.

Following deprotection, the secondary amine can be functionalized through various reactions such as N-alkylation, N-acylation, or reductive amination.

Biological Activities and Structure-Activity Relationships (SAR)

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] Analogs of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it an attractive target for drug development.[3] Several morpholine-containing compounds have demonstrated potent inhibitory activity against PI3K and/or mTOR kinases.

Quantitative Data on PI3K/mTOR Inhibition by Morpholine Analogs

While specific SAR data for direct amide and ester analogs of this compound is limited in the public domain, studies on more complex morpholine-containing molecules provide valuable insights. For instance, analogs of ZSTK474, a potent pan-class I PI3K inhibitor, have been synthesized and evaluated.

| Compound | Modification | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

| ZSTK474 (1) | - | 5.0 | 20.8 | 39.0 | 3.9 |

| 6a | Morpholine replaced with ethanolamine | 9.9 | >100 | 98.0 | 9.8 |

| 6b | Morpholine replaced with diethanolamine | 3.7 | >100 | 14.6 | 10.1 |

| 6p | Morpholine replaced with N-acetylethanolamine | 2.9 | 21.0 | 20.0 | 2.9 |

Data extracted from a study on ZSTK474 analogs.[4]

These data suggest that modifications to the morpholine ring can significantly impact isoform selectivity and overall potency. The replacement of a morpholine group in ZSTK474 with piperazine led to a substantial decrease in PI3K inhibition, which was restored upon N-acetylation, highlighting the critical role of the oxygen atom and the substituent on the nitrogen.[4]

Experimental Protocol: PI3Kα Enzymatic Assay

A common method to determine the in vitro inhibitory activity of compounds against PI3Kα is the ADP-Glo™ Kinase Assay.

-

The assay measures the amount of ADP produced during the kinase reaction.

-

Recombinant human PI3Kα enzyme is incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in a kinase reaction buffer.

-

The test compound at various concentrations is included in the reaction mixture.

-

The reaction is allowed to proceed for a specific time at room temperature.

-

The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP.

-

Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.

-

The luminescence is proportional to the amount of ADP formed and is inversely correlated with the inhibitory activity of the compound.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

Several studies have reported the anticancer activity of morpholine derivatives against various cancer cell lines.

Quantitative Data on Anticancer Activity of Morpholine Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 |

| MCF-7 (Breast) | 6.44 ± 0.29 | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 |

| MCF-7 (Breast) | 3.15 ± 0.23 | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |

| N-(p-coumaroyl)morpholine (6a) | P388 (Murine Leukemia) | 19.35 |

| N-caffeoylmorpholine (6b) | P388 (Murine Leukemia) | 1.48 |

Data for AK-3 and AK-10 are from a study on morpholine substituted quinazoline derivatives.[5] Data for 6a and 6b are from a study on novel hydroxycinnamamides.[6]

The data indicates that the nature of the substituent on the morpholine nitrogen significantly influences the anticancer potency. For instance, in the quinazoline series, the specific substitutions in AK-3 and AK-10 led to potent activity against multiple cancer cell lines.[5] In the hydroxycinnamamide series, the presence of an additional hydroxyl group in the caffeoyl moiety (compound 6b) compared to the coumaroyl moiety (compound 6a) resulted in a more than 10-fold increase in potency against P388 leukemia cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Signaling Pathways and Experimental Workflows

The primary signaling pathway implicated for many bioactive morpholine derivatives is the PI3K/Akt/mTOR pathway.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

A Comprehensive Technical Guide to (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

CAS Number: 783350-37-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, commonly referred to as (S)-4-Boc-morpholine-3-carboxylic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid morpholine scaffold, combined with the stereodefined carboxylic acid and the versatile Boc-protecting group, makes it a highly valuable building block for the synthesis of complex, biologically active molecules.[1] This guide provides a detailed overview of its chemical properties, applications, and synthetic considerations, tailored for professionals in the field of drug discovery and development.

This compound serves as a crucial intermediate in the creation of novel pharmaceuticals, particularly in the development of drugs aimed at treating neurological disorders.[1] Furthermore, its structure is integral to the synthesis of peptide-based therapeutics, where it can enhance the stability and bioavailability of the final compounds.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 783350-37-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][4] |

| Molecular Weight | 231.25 g/mol | [2][3][4] |

| Appearance | White solid | [1] |

| Purity | ≥95% (NMR) | [1] |

| Boiling Point | 369.5 °C at 760 mmHg | [4] |

| Density (Theoretical) | 1.23 g/cm³ | [4] |

| Flash Point | 177.3 °C | [4] |

| Refractive Index | 1.492 | [4] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synonyms:

-

(S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester[1][3][5]

-

(3S)-4-[(Tert-Butoxy)Carbonyl]Morpholine-3-Carboxylic Acid[4]

-

(S)-4-N-Boc-Morpholine-3-Carboxylic Acid[4]

Key Applications in Drug Discovery

The utility of (S)-4-Boc-morpholine-3-carboxylic acid is most pronounced in the synthesis of targeted therapeutics. Its defined stereochemistry is crucial for achieving specific interactions with biological targets.

Synthesis of CCR4 Antagonists

A notable application of this molecule is in the preparation of indazole arylsulfonamides, which function as allosteric antagonists for the CC-chemokine receptor 4 (CCR4).[6] CCR4 is a key receptor in inflammatory and immunological responses, making its antagonists promising candidates for various autoimmune and inflammatory diseases. The morpholine moiety provides a rigid scaffold that helps orient the pharmacophoric groups for optimal receptor binding.

Peptide and Neurological Drug Synthesis

The compound is widely employed as a building block for creating peptidomimetics and other complex molecules.[1] Its incorporation can introduce conformational constraints and improve metabolic stability compared to natural amino acid residues. This is particularly valuable in designing therapeutics for neurological disorders, where blood-brain barrier penetration and stability are critical challenges.[1]

Synthetic and Handling Considerations

While specific, detailed synthesis protocols are proprietary or dispersed in patent literature, a general synthetic pathway can be inferred from common organic chemistry principles and available raw material lists.

General Synthetic Workflow

The synthesis of (S)-4-Boc-morpholine-3-carboxylic acid likely originates from a readily available chiral starting material, such as a protected L-serine derivative. The workflow involves functional group manipulations to enable an intramolecular cyclization, forming the core morpholine ring.

Note on Experimental Protocol: A detailed, step-by-step experimental protocol for the synthesis of this specific compound is not publicly available in the searched literature. The above workflow represents a logical and common strategy for assembling such molecules. Researchers should consult specialized synthetic literature or patents for precise methodologies. Raw materials often used in related syntheses include Boc-L-serine methyl ester, di-tert-butyl dicarbonate, and various reagents for cyclization and purification like methanesulfonyl chloride and tetrahydrofuran.[6]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The available safety data indicates that it is an irritant.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [4] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H315: Causes skin irritation | [4][7] |

| H319: Causes serious eye irritation | [4][7] | |

| H335: May cause respiratory irritation | [4][7] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Researchers should always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value chiral building block with significant applications in modern drug discovery. Its utility in constructing complex molecular architectures, particularly for CCR4 antagonists and novel peptidomimetics, underscores its importance. The well-defined physicochemical properties and established handling protocols enable its effective and safe use in the synthesis of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. aceschem.com [aceschem.com]

- 3. scbt.com [scbt.com]

- 4. americanelements.com [americanelements.com]

- 5. CAS 783350-37-8: 4-Boc-3(S)-morpholinecarboxylic acid [cymitquimica.com]

- 6. (S)-4-BOC-MORPHOLINE-3-CARBOXYLIC ACID [amp.chemicalbook.com]

- 7. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Boc-(S)-morpholine-3-carboxylic Acid: A Physicochemical and Synthetic Overview for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-(S)-morpholine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its constrained morpholine scaffold and the presence of a carboxylic acid functionality make it a valuable synthon for the synthesis of complex biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for selective deprotection under mild acidic conditions. This guide provides a comprehensive overview of the known physicochemical properties of N-Boc-(S)-morpholine-3-carboxylic acid, outlines general experimental protocols for its synthesis and characterization, and discusses its applications in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. The following tables summarize the available data for N-Boc-(S)-morpholine-3-carboxylic acid.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | White solid | [1] |

| Melting Point | 162-165 °C | |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in water; soluble in organic solvents such as methanol, chloroform, and dichloromethane. |

Table 2: Chemical and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₅ | [2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| IUPAC Name | (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid | [2] |

| CAS Number | 783350-37-8 | [1][2] |

| pKa | Data not available | |

| XLogP3-AA (Computed) | 0.4 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of N-Boc-(S)-morpholine-3-carboxylic acid are not extensively reported in publicly available literature. However, based on general organic chemistry principles and procedures for similar compounds, the following methodologies can be applied.

Synthesis

The synthesis of N-Boc-(S)-morpholine-3-carboxylic acid can be conceptualized as a two-stage process: the synthesis of the parent (S)-morpholine-3-carboxylic acid followed by the protection of the secondary amine with a Boc group. A plausible synthetic route, based on a patent for the synthesis of (S)-3-morpholinyl carboxylic acid, involves the cyclization of an L-serine derivative.

Workflow for the Synthesis of N-Boc-(S)-morpholine-3-carboxylic acid

Caption: A logical workflow for the synthesis of N-Boc-(S)-morpholine-3-carboxylic acid.

General Protocol for Boc Protection:

-

Dissolve (S)-morpholine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water, or dichloromethane).

-

Add a base (e.g., sodium hydroxide or triethylamine) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-Boc-(S)-morpholine-3-carboxylic acid.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized N-Boc-(S)-morpholine-3-carboxylic acid.

2.2.1. Melting Point Determination

The melting point is a crucial indicator of purity.

General Protocol:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded.

-

A sharp melting range (typically within 1-2 °C) is indicative of high purity.

2.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of N-Boc-(S)-morpholine-3-carboxylic acid.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch of the carbamate and the carboxylic acid, and C-O stretches are expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Applications in Drug Discovery

N-Boc-(S)-morpholine-3-carboxylic acid serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability.

Its utility has been noted in the development of:

-

Therapeutics for Neurological Disorders: The constrained nature of the morpholine ring can help in designing ligands with high affinity and selectivity for specific receptors or enzymes in the central nervous system.

-

Peptide-Based Therapeutics: As a non-natural amino acid, it can be incorporated into peptides to enhance their stability against enzymatic degradation and to modulate their conformational properties, potentially leading to improved biological activity and bioavailability.[1]

-

Enzyme Inhibitors and Catalysts: The unique structural features of this compound make it a candidate for the development of novel enzyme inhibitors or as a ligand in asymmetric catalysis.

Signaling Pathways and Biological Targets

Currently, there is a lack of specific, publicly available data detailing the direct interaction of N-Boc-(S)-morpholine-3-carboxylic acid with specific signaling pathways or biological targets. Its role is primarily as a structural component in larger molecules that are designed to interact with various biological targets. The biological activity of compounds derived from this building block would be dependent on the overall structure of the final molecule.

Conclusion

N-Boc-(S)-morpholine-3-carboxylic acid is a key synthetic intermediate with favorable physicochemical properties for applications in drug discovery and development. While detailed experimental protocols and specific biological interaction data are not widely disseminated, its structural features and the established utility of the morpholine scaffold underscore its importance for medicinal chemists. Further research into its biological activities and the development of optimized synthetic procedures will undoubtedly expand its applications in the creation of novel therapeutics.

References

An In-depth Technical Guide to (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, a chiral building block with the molecular weight of 231.25 g/mol , is a versatile compound extensively utilized in organic synthesis and pharmaceutical development.[1] Its unique structure, incorporating a morpholine ring and a tert-butyloxycarbonyl (Boc) protecting group, facilitates selective functionalization, rendering it an invaluable intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry and peptide synthesis.

Chemical and Physical Properties

This compound is a white crystalline solid.[2] The Boc protecting group offers stability and prevents undesirable reactions during synthetic procedures, a crucial feature in multi-step syntheses.[3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₅ | [3][4][5][6][7][8] |

| Molecular Weight | 231.25 g/mol | [4][5][6][7][8] |

| CAS Number | 783350-37-8 | [4] |

| Appearance | White Powder or Crystals | [2][9] |

| Purity | ≥96.0% (NMR) | [9] |

| Melting Point | 181°C | [8] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | [8] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 3.53 ± 0.20 | [8] |

Synthesis

The synthesis of this compound typically starts from a readily available chiral precursor, such as Boc-L-serine methyl ester. The following diagram illustrates a general synthetic workflow.

Caption: A generalized workflow for the synthesis of the target compound.

General Experimental Protocol for Synthesis:

A detailed, step-by-step protocol for the synthesis can vary, but a general procedure involves the cyclization of a protected serine derivative. The raw materials for such a synthesis can include Boc-L-serine methyl ester, a suitable base like N,N-Diisopropylethylamine, and reagents for the formation of the morpholine ring, followed by saponification of the resulting ester to yield the carboxylic acid.

Applications in Drug Discovery and Peptide Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] One of its notable applications is in the preparation of indazole arylsulfonamides, which act as allosteric CC-chemokine receptor 4 (CCR4) antagonists.[6]

Its utility extends to peptide synthesis, where it is used to introduce constrained morpholine scaffolds into peptide backbones.[1] This modification can enhance the stability and bioavailability of the resulting peptide-based therapeutics.[1] The carboxylic acid functionality allows for its coupling to the N-terminus of a peptide chain using standard peptide coupling reagents.

The following diagram illustrates the incorporation of this compound into a peptide chain via solid-phase peptide synthesis (SPPS).

Caption: Workflow for incorporating the morpholine amino acid into a peptide.

General Experimental Protocol for Peptide Coupling:

-

Activation: The carboxylic acid of this compound is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an activator like 4-dimethylaminopyridine (DMAP).[10]

-

Coupling: The activated acid is then added to the solid-phase resin on which the peptide with a free N-terminus is being synthesized. The reaction is allowed to proceed to completion.

-

Washing: The resin is washed to remove unreacted reagents and byproducts.

-

Deprotection: The Boc protecting group on the newly added morpholine moiety is removed using an acid, typically trifluoroacetic acid (TFA), to expose the secondary amine for the next coupling step.

-

Neutralization: The resin is neutralized with a base to prepare for the subsequent amino acid coupling.

Safety and Handling

This compound is classified as an irritant.[4] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5] It is harmful if swallowed.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis, with significant applications in pharmaceutical and medicinal chemistry. Its ability to introduce a constrained morpholine scaffold makes it a key component in the design of novel therapeutics, including peptide-based drugs with enhanced properties. The synthetic routes are accessible, and its handling requires standard laboratory safety measures. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (3R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid [cymitquimica.com]

- 3. CAS 869681-70-9: 4-Boc-3(R)-morpholinecarboxylic acid [cymitquimica.com]

- 4. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-BOC-MORPHOLINE-3-CARBOXYLIC ACID [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]

- 9. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Morpholine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in contemporary drug discovery.[1][2][3] Its unique combination of physicochemical properties—including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds—renders it a "privileged scaffold."[1][3][4] This designation reflects its frequent appearance in a multitude of clinically successful and experimental drugs across a wide spectrum of therapeutic areas.[1][5][6] The versatility of the morpholine moiety allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles, enhancing potency, selectivity, and overall drug-like properties.[1][6][7]

From oncology to infectious diseases and central nervous system (CNS) disorders, morpholine derivatives have demonstrated significant therapeutic impact.[5][8][9] The ring's inherent polarity, conferred by the oxygen atom, often improves solubility and bioavailability, while the basic nitrogen atom provides a convenient handle for synthetic modification and can engage in key interactions with biological targets.[7][10][11] This guide provides a technical overview of the role of morpholine derivatives in medicinal chemistry, focusing on key approved drugs, their mechanisms of action, and the experimental methodologies used in their development.

Therapeutic Applications and Key Drug Examples

The structural and electronic features of the morpholine ring contribute to its broad range of biological activities. It is a key component in drugs targeting enzymes, receptors, and even protein synthesis machinery.[1][5] This has led to the development of groundbreaking treatments for various diseases.

Anticancer Agents: Gefitinib

Gefitinib (Iressa®) is a prime example of a morpholine-containing drug that has revolutionized cancer therapy. As a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, it is particularly effective in non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[11] The morpholine group in Gefitinib enhances its aqueous solubility and oral bioavailability, which are critical for an orally administered cancer therapeutic.[12] It promotes hydrogen bonding within the ATP-binding domain of EGFR, contributing to its inhibitory activity.[12]

The inhibitory activity of Gefitinib is quantified by its half-maximal inhibitory concentration (IC50) against EGFR kinase and various cancer cell lines.

| Target / Cell Line | EGFR Mutation Status | IC50 Value (nM) | Reference(s) |

| EGFR Kinase (Tyr1173) | Wild Type | 37 | [8] |

| EGFR Kinase (Tyr992) | Wild Type | 37 | [8] |

| NR6wtEGFR Cells | Wild Type | 37 | [8] |

| PC9 Cells | exon 19 deletion | 77.26 | [13] |

| HCC827 Cells | exon 19 deletion | 13.06 | [13] |

| H3255 Cells | L858R | 3 | [13] |

| H1650 Cells | exon 19 deletion | 31,000 | [14] |

| H1975 Cells | L858R, T790M | 21,461,000 | [5][8] |

| A549 Cells | Wild Type | 7,000 | [14] |

Note: IC50 values can vary between studies depending on experimental conditions.

Gefitinib competitively blocks ATP from binding to the EGFR tyrosine kinase domain. This action inhibits autophosphorylation and cascades of downstream signaling, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival.

Antibacterial Agents: Linezolid

Linezolid (Zyvox®) is a synthetic antibiotic from the oxazolidinone class, notable for its activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][15] The morpholine ring is a critical part of its structure, contributing to its unique mechanism of action and favorable pharmacokinetic profile. Linezolid works by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from other protein synthesis inhibitors.[16][17] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.[2][16]

The efficacy of Linezolid is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (all) | 2.0 | 2.0 | [18] |

| Enterococcus faecalis | 2.0 | 2.0 | [18] |

| Enterococcus faecium | 2.0 | 2.0 | [18] |

| Streptococcus pneumoniae | 1.0 | 1.0 | [18] |

| Corynebacterium spp. | 0.25 - 0.5 | N/A | [7] |

| Viridans group streptococci | 1.0 | 2.0 | [7] |

MIC50/90: Concentration inhibiting 50% and 90% of isolates, respectively.

Linezolid acts at the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, interfering with the positioning of the initiator fMet-tRNA and preventing the formation of a functional 70S initiation complex.

CNS Agents: Reboxetine

Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[9][19][20] Its morpholine structure is central to its pharmacological activity. Reboxetine demonstrates high affinity and selectivity for the human norepinephrine transporter (NET) over transporters for serotonin (SERT) and dopamine (DAT).[19][21] This selectivity results in a distinct clinical profile compared to other classes of antidepressants like SSRIs.[9] The morpholine ring is integral to the molecule's conformation, allowing it to fit precisely into the NET binding site.

The selectivity of Reboxetine is demonstrated by its binding affinity (Ki), which represents the concentration required to occupy 50% of the transporters. A lower Ki value indicates higher affinity.

| Transporter | Binding Affinity (Ki) | Reference(s) |

| Norepinephrine (hNET) | 0.9 nmol/L | [22] |

| Serotonin (hSERT) | 1745 nmol/L | [22] |

| Dopamine (hDAT) | >1000 nmol/L | [9] |

Note: Data from human transporter-expressing cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of morpholine-containing drugs.

Protocol 1: Synthesis of Gefitinib

This is a representative synthetic route for Gefitinib, illustrating a common strategy for its preparation.[23][24]

Step 1: O-Alkylation of 6-hydroxy-7-methoxy-3H-quinazolin-4-one

-

To a solution of 6-hydroxy-7-methoxy-3H-quinazolin-4-one in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3).

-

Add 4-(3-chloropropyl)morpholine to the reaction mixture.[23]

-

Heat the mixture (e.g., to 80-90°C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, pour the mixture into water to precipitate the product, 6-(3-morpholinopropoxy)-7-methoxy-3H-quinazolin-4-one.

-

Filter, wash with water, and dry the solid product.

Step 2: Chlorination

-

Suspend the product from Step 1 in a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

-

Add a catalytic amount of DMF.

-

Reflux the mixture for several hours.

-

Remove the excess chlorinating agent under reduced pressure.

-

Triturate the residue with a non-polar solvent to obtain the crude 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline.

Step 3: Nucleophilic Aromatic Substitution (Final Condensation)

-

Dissolve the chlorinated intermediate in a solvent like isopropanol or methanol.[24]

-

Add 3-chloro-4-fluoroaniline to the solution.[24]

-

Heat the reaction mixture to reflux for several hours.[24]

-

Upon cooling, the hydrochloride salt of Gefitinib may precipitate.

-

The crude product can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

Purify the final product by recrystallization or column chromatography to yield pure Gefitinib.[24]

Protocol 2: EGFR Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound like Gefitinib to inhibit the enzymatic activity of EGFR.[5][10]

-

Preparation : Prepare serial dilutions of Gefitinib in DMSO, then further dilute in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).[5]

-

Enzyme Addition : In a 384-well plate, add 1 µL of the diluted Gefitinib or DMSO (vehicle control) to each well. Add 2 µL of a solution containing recombinant human EGFR enzyme in kinase buffer.[5]

-

Reaction Initiation : Initiate the kinase reaction by adding 2 µL of a solution containing a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP. The final ATP concentration should be near its Km value for EGFR.[5]

-

Incubation : Incubate the plate at room temperature for 60 minutes.[5][12]

-

Detection : Stop the reaction and detect the amount of ADP produced using a detection kit like ADP-Glo™ Kinase Assay (Promega). This involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][12]

-

Measurement : Measure the luminescence using a plate reader.

-

Analysis : Calculate the percent inhibition for each Gefitinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[5]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Linezolid

This protocol determines the in vitro susceptibility of bacteria to an antibiotic like Linezolid using the broth microdilution method, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Inoculum Preparation : Culture the bacterial strain (e.g., S. aureus) on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Drug Dilution : Prepare a two-fold serial dilution of Linezolid in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations typically range from 64 µg/mL to 0.06 µg/mL.

-

Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results : The MIC is the lowest concentration of Linezolid that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.

The process of evaluating a new morpholine derivative follows a standard preclinical drug discovery pipeline, from initial screening to in-depth biological characterization.

Conclusion

The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, consistently contributing to the development of effective and safe therapeutics.[1][6] Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, ensure its continued prominence in drug design.[1][4] The case studies of Gefitinib, Linezolid, and Reboxetine highlight the diverse roles the morpholine moiety can play—from enhancing solubility and bioavailability to forming critical interactions with biological targets and defining the pharmacological profile of a drug. As medicinal chemists continue to tackle complex diseases, the versatile and powerful morpholine ring will undoubtedly remain an essential tool in their molecular arsenal.

References

- 1. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Activity of Linezolid against 3,251 Strains of Uncommonly Isolated Gram-Positive Organisms: Report from the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical update on linezolid in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. upload.orthobullets.com [upload.orthobullets.com]

- 18. journals.asm.org [journals.asm.org]

- 19. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reboxetine - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. ukm.my [ukm.my]

- 24. newdrugapprovals.org [newdrugapprovals.org]

A Comprehensive Technical Guide to N-Boc-(S)-morpholine-3-carboxylic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-(S)-morpholine-3-carboxylic acid, a pivotal chiral building block in modern medicinal chemistry. This document outlines its chemical identity, synthesis, and critical role in the development of novel therapeutics, particularly for neurological disorders. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support advanced research and drug development programs.

Chemical Identity and Properties

N-Boc-(S)-morpholine-3-carboxylic acid is a synthetic organic compound valued for its unique structural features, including a morpholine ring, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protecting group. This combination makes it an ideal starting material for the stereoselective synthesis of complex molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | (3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |

| Synonyms | (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, N-Boc-(S)-morpholine-3-carboxylic acid, (S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester |

| CAS Number | 783350-37-8 |

| Molecular Formula | C₁₀H₁₇NO₅[1] |

| Molecular Weight | 231.25 g/mol [1] |

| Appearance | White solid |

| Purity | Typically ≥95% (NMR) |

| Storage | 2-8°C |

Synthesis of N-Boc-(S)-morpholine-3-carboxylic Acid

The following protocol details a common and effective method for the preparation of N-Boc-(S)-morpholine-3-carboxylic acid from (S)-morpholine-3-carboxylic acid.

Experimental Protocol: Boc Protection of (S)-morpholine-3-carboxylic acid

Objective: To synthesize this compound via N-Boc protection of (S)-morpholine-3-carboxylic acid.

Materials:

-

(S)-morpholine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Diethyl ether

-

2M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve (S)-morpholine-3-carboxylic acid (1.0 eq) and potassium carbonate (5.0 eq) in a mixture of acetone and water at 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with water and extract with diethyl ether (2x) to remove any unreacted Boc₂O.

-

Carefully acidify the aqueous phase to a pH of approximately 2-3 using 2M aqueous hydrochloric acid.

-

Extract the acidified aqueous layer with dichloromethane (2x).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Table 2: Representative Reagent Quantities for Synthesis

| Reagent | Molar Eq. | Example Quantity |

| (S)-morpholine-3-carboxylic acid | 1.0 | 1.7 g (10.2 mmol) |

| Di-tert-butyl dicarbonate | 1.5 | 3.33 g (15.3 mmol) |

| Potassium carbonate | 5.0 | 7.04 g (51 mmol) |

| Acetone | - | 5 mL |

| Water | - | 10 mL |

Note: This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Synthesis workflow for N-Boc-(S)-morpholine-3-carboxylic acid.

Role in Drug Discovery and Development

N-Boc-(S)-morpholine-3-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block for the synthesis of more complex drug candidates.[2] The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule.

Key Contributions in Drug Design:

-

Improved Physicochemical Properties: The morpholine ring can increase the polarity and aqueous solubility of a compound, which can lead to improved absorption and distribution.

-

Enhanced Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) drug candidates, the morpholine scaffold can facilitate passage through the BBB.

-

Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Scaffold for Diverse Functionality: The nitrogen and oxygen atoms of the morpholine ring provide points for hydrogen bonding, and the overall structure can serve as a rigid scaffold to orient other pharmacophoric groups.[3]

Logical Relationship in Drug Development

The use of N-Boc-(S)-morpholine-3-carboxylic acid as a building block follows a logical progression in the drug discovery pipeline. Its chirality is transferred to the final molecule, which is often critical for selective interaction with biological targets.

Logical flow of using the building block in drug development.

Signaling Pathways of Derived Therapeutics

While N-Boc-(S)-morpholine-3-carboxylic acid is not directly involved in signaling pathways, the therapeutic agents synthesized from it target a variety of cellular signaling cascades implicated in disease. The morpholine moiety often contributes to the binding affinity and selectivity of the final compound for its molecular target.

Examples of Targeted Pathways:

-

Kinase Signaling Pathways: Many kinase inhibitors incorporate morpholine derivatives. These drugs can target pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

-

G-Protein Coupled Receptor (GPCR) Signaling: Morpholine-containing compounds have been developed as antagonists or agonists for various GPCRs involved in neurotransmission, making them relevant for treating psychiatric and neurological disorders.

-

Ion Channel Modulation: The morpholine structure can be found in molecules designed to modulate the activity of ion channels, which are critical for neuronal excitability and other physiological processes.

References

A Technical Guide to (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid: Solubility, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (s)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, a key building block in modern pharmaceutical development and peptide synthesis. The document outlines its solubility characteristics, provides a detailed experimental protocol for solubility determination, and illustrates its use in a standard peptide synthesis workflow.

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

| Solvent Name | Chemical Formula | Polarity | Expected Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Soluble | Commonly used as a primary solvent in solid-phase peptide synthesis. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Soluble | A strong solvent, can be used as a co-solvent to enhance solubility.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Often used in the workup and purification stages of synthesis. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | Generally a good solvent for Boc-protected amino acids.[1] |

| Methanol | CH₃OH | Polar protic | Moderately Soluble | Solubility may be lower compared to polar aprotic solvents. |

| Water | H₂O | Polar protic | Sparingly Soluble | The presence of the hydrophobic Boc group and the morpholine ring limits aqueous solubility. |

| Acetonitrile | C₂H₃N | Polar aprotic | Moderately Soluble | Often used in purification by HPLC. |

Note: The actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of other solutes.[2]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

To obtain precise quantitative solubility data, the following experimental protocol, adapted from the reliable shake-flask method, is recommended.[3]

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other suitable analytical technique.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = (Concentration from HPLC × Dilution Factor) / Volume of initial supernatant

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Workflow for Solubility Determination

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, where it can be incorporated into peptide chains to introduce conformational constraints or to act as a non-natural amino acid analogue. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the secondary amine of the morpholine ring, preventing unwanted side reactions during peptide coupling.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amino Acid Analogue

The following diagram illustrates the key steps in a typical solid-phase peptide synthesis cycle where a building block like this compound would be incorporated.

Caption: A simplified workflow for solid-phase peptide synthesis incorporating a Boc-protected building block.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required.

References

Discovery and history of morpholine-based scaffolds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in favorable interactions with biological targets, have cemented its importance in the development of a wide array of therapeutic agents. This technical guide delves into the discovery and rich history of morpholine-based scaffolds, providing a comprehensive overview of their evolution from a chemical curiosity to a cornerstone of modern drug discovery.

Discovery and Early History: From Morphine's Shadow to a Pharmacological Mainstay

The story of morpholine begins in the late 19th century with the work of German chemist Ludwig Knorr. While investigating the structure of morphine, Knorr synthesized the heterocyclic compound and named it "morpholine," mistakenly believing it to be a core structural component of the potent analgesic.[1][2] For several decades following its discovery, morpholine remained largely a chemical novelty.

It wasn't until the mid-20th century that the therapeutic potential of morpholine derivatives began to be realized. In 1955, the first drug containing a morpholine moiety was introduced to the market for the treatment of obesity.[3][4] This was soon followed by the development of potent analgesics that incorporated the morpholine scaffold, marking the beginning of a new era in medicinal chemistry where this versatile heterocycle would be increasingly utilized to fine-tune the properties of drug candidates.[4]

Physicochemical Properties and Pharmacokinetic Advantages

The enduring appeal of the morpholine scaffold in drug design can be attributed to its favorable physicochemical and pharmacokinetic properties. The presence of the oxygen atom and the secondary amine imparts a desirable balance of hydrophilicity and lipophilicity, which can enhance a molecule's aqueous solubility and permeability across biological membranes.[5] Furthermore, the morpholine ring is generally resistant to metabolic degradation, contributing to improved in vivo stability and bioavailability of drug candidates.[5]

Key Therapeutic Areas and Approved Drugs

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where morpholine-containing drugs have made a significant impact. These include oncology, infectious diseases, and central nervous system disorders.

Anticancer Agents

A notable example of a morpholine-containing anticancer drug is Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The morpholine moiety in gefitinib is crucial for its activity, contributing to its binding affinity and favorable pharmacokinetic profile.

Antibacterial Agents

Linezolid (Zyvox®), the first of the oxazolidinone class of antibiotics, features a morpholine ring. It is a potent agent against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The morpholine group in linezolid plays a key role in its mechanism of action, which involves the inhibition of bacterial protein synthesis.

Central Nervous System (CNS) Agents

The ability of the morpholine scaffold to improve blood-brain barrier penetration has led to its incorporation in numerous CNS-active drugs.[5] Examples include:

-

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used in the treatment of depression.[1][10]

-

Moclobemide (Aurorix®): A reversible inhibitor of monoamine oxidase A (RIMA) used as an antidepressant.[3][11]

-

Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[12][13]

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for a selection of morpholine-containing drugs, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Bioactivity of Selected Morpholine-Containing Drugs

| Drug | Target | Assay | IC₅₀ | Reference(s) |

| Gefitinib | EGFR Tyrosine Kinase | Enzyme Inhibition Assay | 2-37 nM | [6] |

| Linezolid | Bacterial Ribosome | Minimum Inhibitory Concentration (MIC) vs. S. aureus | 1-4 µg/mL | [8] |

| Reboxetine | Norepinephrine Transporter | Radioligand Binding Assay | 1.1 nM | [1] |

| Moclobemide | Monoamine Oxidase A | Enzyme Inhibition Assay | 200 nM | [11] |

| Aprepitant | NK1 Receptor | Radioligand Binding Assay | 0.1-0.2 nM | [12] |

Table 2: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Primary Metabolism |

| Gefitinib | ~60 | ~90 | ~48 | CYP3A4, CYP2D6 |

| Linezolid | ~100 | ~31 | 4-6 | Oxidation of morpholine ring |

| Reboxetine | >94 | >97 | ~13 | CYP3A4 |

| Moclobemide | 55-95 | ~50 | 1-2 | Hepatic |

| Aprepitant | 59-67 | >95 | 9-13 | CYP3A4 |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of morpholine-based drugs.

Signaling Pathways

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Experimental Workflows

Caption: General workflow for determining the cytotoxicity of a morpholine-based compound using the MTT assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of morpholine-based scaffolds.

Synthesis of Gefitinib (Illustrative)

This is a simplified, illustrative protocol and should be adapted based on specific laboratory conditions and safety guidelines.

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline

-

To a stirred solution of 4-chloro-6,7-dimethoxyquinazoline (1 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and filter the precipitated solid.

-

Wash the solid with isopropanol and dry under vacuum to obtain 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.

-

To a solution of the product from the previous step in dimethylformamide (DMF), add potassium carbonate (3 eq) and 4-(3-chloropropyl)morpholine (1.5 eq).

-

Heat the reaction mixture at 80-90 °C for 8-10 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford gefitinib.[6][7]

MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the morpholine-based test compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[14][15][16][17]

PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare the PI3K enzyme, lipid substrate (PIP2), and the morpholine-based inhibitor in the appropriate kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the PI3K enzyme, the inhibitor at various concentrations, and the lipid substrate.

-

ATP Addition: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the PI3K activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[18][19][20]

Conclusion

From its serendipitous discovery to its current status as a privileged scaffold, the journey of morpholine in drug discovery is a testament to its remarkable chemical and biological properties. Its incorporation into a diverse array of approved drugs for various diseases highlights its significant contribution to modern medicine. The continued exploration of novel morpholine-based derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield the next generation of innovative therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moclobemide - Wikipedia [en.wikipedia.org]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Single-dose pharmacokinetics of the MAO-inhibitor moclobemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ukm.my [ukm.my]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 10. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Moclobemide [bionity.com]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. researchhub.com [researchhub.com]

- 18. benchchem.com [benchchem.com]

- 19. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. promega.es [promega.es]

The Biological Significance of Chiral Morpholine Carboxylic Acids: A Technical Guide for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral morpholine carboxylic acids represent a class of "privileged scaffolds" in modern medicinal chemistry. Their inherent conformational rigidity, stereochemical complexity, and advantageous physicochemical properties make them exceptional building blocks for designing novel therapeutics. This technical guide provides an in-depth exploration of the biological significance of these structures, focusing on their role as constrained amino acid mimetics and their application in the development of potent and selective enzyme inhibitors. We present quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in drug discovery.

Core Biological Significance

The morpholine ring is a versatile heterocycle frequently employed in medicinal chemistry to enhance the physicochemical and metabolic properties of drug candidates.[1] When combined with a chiral carboxylic acid, the resulting scaffold gains significant biological relevance, primarily through two mechanisms: structural mimicry and pharmacokinetic modulation.

Structural Mimicry: Constrained Amino Acid and Dipeptide Analogues

Chiral morpholine carboxylic acids serve as conformationally constrained analogues of natural amino acids and dipeptides. This structural pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[2] The fixed spatial arrangement of the carboxylic acid, the amine, and the side-chain mimics the geometry of β-turns or specific peptide conformations, which is a crucial strategy in peptidomimetic design.[3] This allows these scaffolds to interact with targets typically addressed by peptides, but with the superior drug-like properties of a small molecule.

Pharmacokinetic and Physicochemical Enhancement

The morpholine moiety is well-regarded for its ability to improve the drug-like properties of a molecule.[4]

-

Solubility: The ether oxygen and tertiary amine can act as hydrogen bond acceptors and provide a degree of polarity, which often improves aqueous solubility.[5]

-

Metabolic Stability: The morpholine ring can enhance metabolic stability compared to more labile linear or carbocyclic structures.[3]

-

Cell Permeability: By balancing lipophilic and hydrophilic character, the morpholine scaffold can improve permeability across the blood-brain barrier and other biological membranes.[5]

The basic nitrogen of the morpholine ring provides a pKa value that can be favorable for oral absorption and bioavailability.[5] These features make the scaffold a valuable tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.[6]

Applications in Drug Discovery: Enzyme Inhibition

The unique structural and electronic properties of chiral morpholine carboxylic acids have been successfully exploited to design potent inhibitors for various enzyme classes.

Case Study: EZH2 Inhibitors in Oncology

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[7] EZH2 catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression.[8] In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[9]

A series of benzomorpholine derivatives has been developed as potent EZH2 inhibitors.[9] These compounds occupy the S-adenosyl-l-methionine (SAM) cofactor binding site, preventing the transfer of a methyl group to histone H3. The morpholine ring plays a crucial role in positioning the molecule within the active site for optimal interactions.

Other Enzyme Targets

The versatility of the chiral morpholine carboxylic acid scaffold has led to its application against a diverse range of other enzymatic targets, as summarized in the data section below. These include, but are not limited to, cholinesterases, urease, and phospholipases.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the quantitative data for various chiral morpholine carboxylic acid derivatives and related structures against their respective enzyme targets.

Table 1: Activity of Benzomorpholine Derivatives as EZH2 Inhibitors

| Compound ID | Target Cell Line | IC₅₀ (µM) | Citation |

|---|---|---|---|

| 6y | A549 (Non-small cell lung cancer) | 1.1 | [9] |

| 6y | NCI-H1975 (Non-small cell lung cancer) | 1.1 | [9] |

| 6b | A549 | 2.6 | [9] |

| 6c | A549 | 2.3 |[9] |

Table 2: Activity of Morpholine-Containing Urease Inhibitors

| Compound ID | Target Enzyme | IC₅₀ (µM) | Citation |

|---|---|---|---|

| 10 | Jack Bean Urease | 2.37 ± 0.19 | [10] |

| 3 | Jack Bean Urease | 13.23 ± 2.25 |[10] |

Table 3: Activity of Morpholine-Quinoline Cholinesterase Inhibitors

| Compound ID | Activity Type | IC₅₀ (µM) | Citation |

|---|---|---|---|

| 11l | ABTS Radical Scavenging | 6.05 ± 1.17 | [11] |

| 11f | ABTS Radical Scavenging | 9.07 ± 1.34 | [11] |

| 11k | ABTS Radical Scavenging | 13.55 ± 3.23 |[11] |

Experimental Protocols